azido-PAPA-APEC
Description
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is a complex organic compound known for its specific interactions with adenosine receptors.
Structure
2D Structure
Properties
CAS No. |
129932-69-0 |
|---|---|
Molecular Formula |
C33H40N12O6 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI Key |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Other CAS No. |
129932-69-0 |
Synonyms |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
PAPA-APEC (1 mg) is dissolved in 0.1 M phosphate buffer (pH 7.4) and mixed with 1 mCi of Na125I. Chloramine T (0.5 mg) is added to initiate the iodination, which proceeds for 60 seconds at room temperature. The reaction is quenched with sodium metabisulfite (1 mg), and the mixture is immediately purified via high-performance liquid chromatography (HPLC).
HPLC Purification of 125I-PAPA-APEC
The iodinated product is separated using a Waters C18 μ-Bondapak column with a gradient mobile phase (60% methanol to 50% methanol in 20 mM ammonium formate, pH 7.8). The 125I-PAPA-APEC elutes at ~7 minutes, achieving >98% radiochemical purity as confirmed by thin-layer chromatography (TLC) in a chloroform/methanol/acetic acid (85:10:5) system.
Conversion of 125I-PAPA-APEC to 125I-Azido-PAPA-APEC
The iodinated intermediate is functionalized with an azide group to generate the photoaffinity probe. This two-step process involves diazotization followed by azide substitution.
Diazotization with Sodium Nitrite
Lyophilized 125I-PAPA-APEC is dissolved in 6 N acetic acid (10 µL) and chilled on ice. Sodium nitrite (20 mg/mL in water, 20 µL) is added, and the reaction proceeds for 10 minutes under subdued lighting to prevent premature photolysis.
Azide Substitution and Final Purification
Sodium azide (5 mg/mL in water, 10 µL) is introduced to the diazotized mixture, followed by a 5-minute incubation on ice. The reaction is alkalinized with ammonium hydroxide (8 µL) and purified via isocratic HPLC (75% methanol in 20 mM ammonium formate, pH 7.8). The 125I-azido-PAPA-APEC elutes at ~6 minutes, with a specific activity of 2,200 Ci/mmol.
Analytical Characterization of this compound
Radiochemical Purity and Stability
TLC analysis confirms distinct retention factors (Rf) for PAPA-APEC (0.11), 125I-PAPA-APEC (0.22), and 125I-azido-PAPA-APEC (0.34), ensuring no cross-contamination. The azide derivative exhibits stability for >8 weeks at -80°C, with <5% decomposition.
Binding Affinity and Pharmacological Profile
Competitive binding assays in bovine striatal membranes demonstrate a dissociation constant (Kd) of 1.2 ± 0.4 nM for 125I-azido-PAPA-APEC, with full agonist activity at A2 receptors. The presence of 10 μM guanosine 5'-[β,γ-imido]triphosphate (Gpp(NH)p) reduces binding by 10%, consistent with G protein-coupled receptor behavior.
Table 1: Competitive Binding Profiles of this compound
| Competitor | IC50 (nM) | Receptor Selectivity |
|---|---|---|
| NECA | 12 ± 3 | A2 > A1 |
| (R)-PIA | 240 ± 45 | A2 > A1 |
| Theophylline | 8,500 ± 900 | Non-selective |
Applications in Photoaffinity Labeling
UV Cross-Linking Efficiency
Irradiation of 125I-azido-PAPA-APEC-bound membranes with UV light (254 nm, 4 minutes) achieves 6.5% photoincorporation efficiency into the A2 receptor subunit, a significant improvement over heterobifunctional cross-linkers like SANPAH (2–2.5%).
Structural Insights from Peptide Mapping
Partial digestion with Staphylococcus aureus V8 protease reveals distinct peptide fragments for the A1 (38 kDa) and A2 (45 kDa) receptor subunits, confirming the specificity of this compound for the A2 subtype. Deglycosylation studies further demonstrate that the molecular weight difference arises from variations in N-linked glycans.
Methodological Considerations and Optimization
Critical Parameters in Synthesis
-
Iodination Efficiency : Excess chloramine T (>2:1 molar ratio to PAPA-APEC) is required to maximize 125I incorporation.
-
Azide Stability : Reactions must be conducted under subdued lighting to prevent azide degradation.
-
HPLC Mobile Phase : Ammonium formate (20 mM, pH 7.8) prevents ligand aggregation and ensures sharp elution peaks.
Troubleshooting Common Issues
-
Low Specific Activity : Incomplete separation of 125I-PAPA-APEC from unreacted Na125I can be resolved by optimizing the HPLC gradient.
-
Non-Specific Binding : Adding 0.01% CHAPS to incubation buffers reduces nonspecific interactions in membrane assays.
Comparative Analysis of this compound and Analogues
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the azido group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine has a wide range of scientific research applications:
Chemistry: Used as a photolabeling agent to study receptor-ligand interactions.
Biology: Helps in mapping protein structures and understanding cellular signaling pathways.
Medicine: Investigated for its potential in drug development, particularly targeting adenosine receptors.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through its interaction with adenosine receptors, specifically the A2a subtype. It acts as a photolabel, binding to the receptor and allowing for detailed mapping of receptor sites. The molecular targets include transmembrane regions of the receptor, and the pathways involved are related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
Compared to other adenosine receptor ligands, 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is unique due to its azido group, which allows for specific photolabeling. Similar compounds include:
- 2-[2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine
- 2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine These compounds share structural similarities but differ in their functional groups and specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
